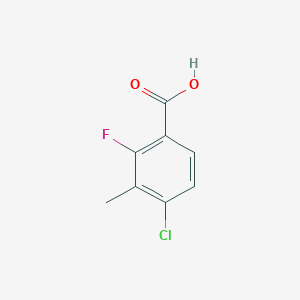

4-Chloro-2-fluoro-3-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXKHUZMLXVVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Fluoro 3 Methylbenzoic Acid

General Strategies for the Synthesis of Ortho-Halogenated Benzoic Acid Systems

The synthesis of ortho-halogenated benzoic acids is a significant area of organic chemistry, providing key intermediates for pharmaceuticals and materials science. The strategic placement of halogen atoms ortho to a carboxylic acid group requires precise control over reaction conditions and a deep understanding of directing group effects. Several general methodologies have been established to achieve this substitution pattern.

Friedel-Crafts Acylation Routes to Substituted Benzoic Acids

The Friedel-Crafts acylation is a classic method for introducing a carbon-carbon bond to an aromatic ring. The reaction involves an arene, an acyl chloride or anhydride, and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This process forms an aryl ketone by electrophilic aromatic substitution. google.com

The resulting ketone can then be oxidized to a carboxylic acid. For instance, a methyl ketone can be converted to a benzoic acid via the haloform reaction, or more generally, an alkyl chain attached to the ring can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), as long as the benzylic carbon has at least one hydrogen. This multi-step approach—acylation followed by oxidation—provides a reliable, albeit indirect, route to substituted benzoic acids. A key advantage of Friedel-Crafts acylation is that the acyl group is deactivating, which prevents the poly-substitution reactions that can plague Friedel-Crafts alkylation. guidechem.com

However, the reaction has limitations. It is generally not effective on strongly deactivated aromatic rings, which can include those already bearing multiple halogen substituents. The choice of starting material and the reaction sequence are therefore crucial for success. A patent for the synthesis of 4-fluoro-2-methylbenzoic acid illustrates a modern application of this principle, starting with m-fluorotoluene and trichloroacetyl chloride. google.com The resulting trichloromethyl ketone is then hydrolyzed under basic conditions to yield the benzoic acid. google.com

Nucleophilic Fluorination and Halogen Exchange Reactions on Aromatic Precursors

Introducing a fluorine atom, particularly ortho to other substituents, presents unique challenges due to fluorine's high electronegativity. Nucleophilic fluorination is a primary method for forming C-F bonds. This approach typically involves a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), displacing a leaving group on an aromatic ring.

For this reaction, known as nucleophilic aromatic substitution (SNAr), to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (often a nitro group or another halogen). Halogen exchange reactions (Halex reactions) are a subset of SNAr where one halogen is replaced by another. The synthesis of fluorinated aromatics often relies on the displacement of a more easily introduced chlorine or bromine atom. The efficiency of these reactions can be enhanced by using phase-transfer catalysts or polar aprotic solvents to improve the solubility and reactivity of the fluoride salt.

Regioselective Functionalization of Halogenated Toluene Derivatives

When a starting material like a halogenated toluene is used, the existing substituents on the ring dictate the position of subsequent modifications. This regioselectivity is governed by the electronic and steric effects of the groups already present. Halogens (F, Cl, Br) are deactivating yet ortho-, para-directing for electrophilic aromatic substitution. A methyl group is activating and also ortho-, para-directing.

In a polysubstituted ring, the directing effects of the existing groups must be considered collectively. The most powerfully activating group generally controls the position of the next substitution. For example, in the synthesis of 4-Chloro-3-nitrobenzoic acid from p-chlorotoluene, the methyl group directs nitration to the 3-position (ortho to the methyl and meta to the chloro group). guidechem.com The methyl group is then oxidized to the carboxylic acid. guidechem.com

Another powerful technique for achieving regioselectivity is directed ortho-lithiation (DoL). In this method, a directing group (like a methoxy (B1213986) or an amide group) coordinates with an organolithium reagent (e.g., n-BuLi), directing the deprotonation and subsequent lithiation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as carbon dioxide (CO₂), to form a carboxylic acid. This allows for the precise installation of a carboxyl group at a specific, otherwise inaccessible, position.

Specific Approaches to the Synthesis of 4-Chloro-2-fluoro-3-methylbenzoic Acid

A logical starting material would be 1-chloro-3-fluoro-2-methylbenzene . The synthesis could then proceed via carboxylation. One potential method is a directed ortho-lithiation approach, although the directing effects in such a substituted molecule would need careful consideration.

A more probable route, analogous to patented industrial syntheses, would involve a Friedel-Crafts acylation followed by hydrolysis. This proposed two-step synthesis is outlined below:

Step 1: Friedel-Crafts Acylation of 1-chloro-3-fluoro-2-methylbenzene The starting material, 1-chloro-3-fluoro-2-methylbenzene, would be acylated using an acylating agent like trichloroacetyl chloride (Cl₃CCOCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The directing effects of the existing substituents (ortho-, para-directing F and Cl; ortho-, para-directing CH₃) would favor substitution at the C4 position, which is para to the fluorine atom and ortho to the methyl group. This would yield 1-(4-chloro-2-fluoro-3-methylphenyl)-2,2,2-trichloroethan-1-one.

Step 2: Hydrolysis to this compound The resulting trichloromethyl ketone intermediate is then hydrolyzed. Treatment with a base, such as sodium hydroxide (NaOH), followed by acidification with an acid like hydrochloric acid (HCl), would convert the C(O)CCl₃ group into a carboxylic acid group (-COOH), yielding the final product. This haloform-type reaction is an effective way to generate the benzoic acid moiety from the ketone precursor.

Below is a data table summarizing this proposed synthetic pathway.

| Step | Reaction Type | Starting Material | Reagents | Key Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 1-chloro-3-fluoro-2-methylbenzene | 1. Trichloroacetyl chloride (Cl₃CCOCl)2. Aluminum chloride (AlCl₃) | 1-(4-chloro-2-fluoro-3-methylphenyl)-2,2,2-trichloroethan-1-one |

| 2 | Hydrolysis | 1-(4-chloro-2-fluoro-3-methylphenyl)-2,2,2-trichloroethan-1-one | 1. Sodium hydroxide (NaOH)2. Hydrochloric acid (HCl) | This compound |

This proposed route leverages established, scalable reactions and is based on similar syntheses reported for related fluorinated and chlorinated benzoic acids. google.comguidechem.com

Development of Novel and Efficient Synthetic Pathways for Substituted Benzoic Acids

Research continues to focus on developing more efficient, safer, and environmentally friendly methods for synthesizing substituted benzoic acids. Modern advancements aim to reduce the number of synthetic steps, improve yields, and avoid harsh reagents.

One area of development is the use of more advanced catalytic systems. For instance, methods for the direct C-H activation and carboxylation of aromatic compounds are highly sought after. These methods could potentially bypass the need for pre-functionalized starting materials, offering a more atom-economical route to benzoic acids.

Another innovation is the development of continuous flow synthesis processes. A method for the continuous synthesis of substituted benzoic acids has been proposed where a substituted toluene derivative and oxygen are continuously fed into a reactor. google.com This approach can improve safety by minimizing the accumulation of reactive intermediates and enhance efficiency and scalability compared to traditional batch processing. google.com

Furthermore, novel halogenating agents and catalysts are being explored to improve the regioselectivity of halogenation on complex aromatic systems. For example, a method for synthesizing poly-halogenated benzoic acids uses a halogen, an organic strong acid as a catalyst, and hydrogen peroxide to improve the utilization of the halogenating agent. google.com

Separation and Purification Techniques for Isomeric Benzoic Acid Derivatives

Recrystallization is a primary and effective technique for purifying solid compounds like benzoic acid derivatives. This method relies on the difference in solubility of the desired compound and its impurities (including isomers) in a particular solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the less soluble compound will preferentially crystallize out in a pure form, leaving the more soluble impurities in the mother liquor. For benzoic acids, solvents like water, ethanol, or benzene (B151609) are often used.

Chromatography is another powerful tool for separating isomers.

Thin Layer Chromatography (TLC): TLC is often used to quickly assess the purity of a sample and to determine the optimal solvent system for a larger-scale separation. Different isomers will travel at different rates on the TLC plate, resulting in distinct spots. google.com

Column Chromatography: For preparative separation, column chromatography is employed. A solution of the isomeric mixture is passed through a column packed with a stationary phase (e.g., silica gel). A solvent or solvent mixture (eluent) is used to move the compounds through the column. Isomers with different polarities will interact differently with the stationary phase and will be eluted at different times, allowing for their collection as separate fractions. guidechem.com

High-Performance Liquid Chromatography (HPLC): For highly challenging separations or for analytical quantification, HPLC offers superior resolution. Techniques like reversed-phase HPLC, where the stationary phase is nonpolar, are very effective at separating organic molecules with minor structural differences.

The choice of separation technique depends on the specific isomers involved, their relative quantities, and the scale of the purification required. Often, a combination of recrystallization and chromatography is necessary to achieve high purity.

Chemical Transformations and Derivatization Strategies of 4 Chloro 2 Fluoro 3 Methylbenzoic Acid

Esterification and Amide Formation from the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of the reactivity of 4-Chloro-2-fluoro-3-methylbenzoic acid, readily undergoing esterification and amidation. These transformations are fundamental for creating a wide array of derivatives with diverse applications.

Esterification is typically achieved by reacting the benzoic acid with an alcohol under acidic conditions. Common methods include the Fischer-Speier esterification, which uses a catalytic amount of strong acid like sulfuric acid. Alternatively, for more sensitive substrates, the reaction can be facilitated by activating the carboxylic acid first, for instance, by converting it to an acyl chloride followed by reaction with the alcohol.

Amide formation , a reaction of paramount importance in medicinal chemistry, is accomplished by coupling the carboxylic acid with a primary or secondary amine. researchgate.net Due to the lower nucleophilicity of amines compared to alkoxides, direct reaction is often inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium (B103445) salts. researchgate.net The in-situ generation of activating species, such as chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine, provides an efficient route to amides at room temperature. nih.gov

| Transformation | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Esterification (Fischer) | Methanol, Sulfuric Acid (cat.) | Reflux | Methyl 4-chloro-2-fluoro-3-methylbenzoate |

| Amidation | Benzylamine, EDC, HOBt | Room Temperature, DMF | N-Benzyl-4-chloro-2-fluoro-3-methylbenzamide |

| Amidation | Primary/Secondary Amine, N-Chlorophthalimide, PPh3 | Room Temperature, Toluene | Corresponding Amide |

Introduction of Further Functional Groups via Electrophilic or Nucleophilic Substitution on the Aromatic Ring

The substitution pattern of the aromatic ring in this compound dictates the regioselectivity of further functionalization. The existing substituents—chloro, fluoro, methyl, and carboxylic acid—exert competing electronic effects.

Electrophilic Aromatic Substitution (EAS): The reactivity of the ring towards electrophiles is generally low due to the presence of three deactivating groups (Cl, F, COOH). The carboxylic acid group is a meta-director, while the halogens (Cl, F) and the methyl group are ortho, para-directors. The directing effects are as follows:

-COOH: Deactivating, directs to C5.

-Cl: Deactivating, directs to C5.

-F: Deactivating, directs to C5.

-CH₃: Activating, directs to C6.

Nucleophilic Aromatic Substitution (SNAr): This reaction is more plausible given the electron-deficient nature of the ring. SNAr reactions require a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to it. libretexts.org In this molecule, the nitro group is a powerful activator for SNAr. The fluorine atom at C2 is activated by the para-carboxyl group, and the chlorine atom at C4 is activated by the ortho-carboxyl group. Strong nucleophiles, such as alkoxides or amines, could potentially displace either the fluorine or chlorine atom, with fluorine often being a better leaving group in SNAr contexts due to its high electronegativity which polarizes the C-F bond and facilitates nucleophilic attack. youtube.com The reaction is favored when electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

Synthesis and Reactivity of Boronic Acid Derivatives of Halogenated Aromatics

Boronic acid derivatives of halogenated aromatics are crucial intermediates, particularly for carbon-carbon bond formation through cross-coupling reactions.

Generation of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid (as a model for benzylic substitution) from Halogenated Benzene (B151609) Compounds

The synthesis of arylboronic acids often starts from the corresponding aryl halide. A common route involves ortho-lithiation followed by borylation. For a model compound like 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, a precursor such as 2-chloro-6-fluoroanisole (B1586750) can be used. google.com The process involves reacting the starting halogenated benzene compound with a strong base, typically an alkyllithium compound like n-butyllithium (n-BuLi), to generate a lithiated intermediate. This highly reactive species is then quenched with an electrophilic boronic acid derivative, such as trimethyl borate (B1201080) or triisopropyl borate, followed by acidic hydrolysis to yield the desired phenylboronic acid. google.com High yields, often exceeding 90%, can be achieved with this methodology. google.com

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Lithiation | 2-Chloro-6-fluoroanisole | n-Butyllithium (n-BuLi) | Lithiated benzene derivative |

| 2. Borylation | Lithiated intermediate | Trimethyl borate | Boronic ester derivative |

| 3. Hydrolysis | Boronic ester derivative | Aqueous acid | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid |

Applications in Suzuki Coupling Reactions for C-C Bond Formation

Arylboronic acids are indispensable partners in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds. wikipedia.org This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. libretexts.org The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., an aryl bromide or iodide) to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires a base to activate the boronic acid. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Derivatives like 4-chloro-2-fluoro-3-methylphenylboronic acid can be coupled with various aryl or vinyl halides to synthesize complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials. ontosight.ai

Formation of Schiff Bases and Metal Complexes from Related Halogenated Aromatic Aldehyde/Amine Precursors

While this compound does not directly form Schiff bases, it serves as a precursor to the necessary aldehydes or amines.

Precursor Synthesis:

Aldehyde Formation: The carboxylic acid can be reduced to the corresponding aldehyde. This is often a two-step process involving conversion to an activated derivative (like an acyl chloride or ester) followed by controlled reduction using reagents such as DIBAL-H.

Amine Formation: The carboxylic acid can be converted to the corresponding amine via rearrangements like the Curtius or Schmidt reactions, which proceed through an isocyanate intermediate.

Schiff Base Formation: A Schiff base (or imine) is formed through the condensation reaction of a primary amine with an aldehyde or ketone. mdpi.comquora.com For instance, the synthesized 4-chloro-2-fluoro-3-methylbenzaldehyde (B3233202) would react with a primary amine under heating, often with acid or base catalysis, to form the corresponding N-substituted imine. researchgate.net This reaction is typically reversible. nih.gov

Metal Complex Formation: Schiff bases are versatile polydentate ligands that can form stable complexes with a wide range of transition metals. researchgate.netnih.gov The imine nitrogen atom has a lone pair of electrons that can coordinate to a metal center. nih.gov If the aldehyde or amine precursor contains other donor atoms (like a hydroxyl group), the resulting Schiff base can act as a chelating agent, forming highly stable multinuclear metal complexes. researchgate.net These complexes have applications in catalysis and materials science. orientjchem.org

Oxidation Reactions at the Benzylic Position of Methylated Aromatics

The synthesis of this compound itself relies on the oxidation of the benzylic methyl group of a suitable precursor, such as 4-chloro-2-fluoro-3-methyltoluene. The benzylic position is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical. youtube.com

Strong oxidizing agents are required to convert an aryl methyl group into a carboxylic acid. ncert.nic.in Commonly used reagents include:

Potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification.

Chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid.

Vanadium pentoxide (V₂O₅) or manganese dioxide (MnO₂) in sulfuric acid. google.com

The reaction conditions, such as temperature and reaction time, can be influenced by the other substituents on the aromatic ring. google.com Electron-withdrawing groups can make the oxidation more difficult, while electron-donating groups can facilitate it. google.com It is also possible to stop the oxidation at the aldehyde stage by using milder, more controlled reagents like chromyl chloride (CrO₂Cl₂) in what is known as the Etard reaction. ncert.nic.in

Computational Chemistry and Molecular Modeling Studies of 4 Chloro 2 Fluoro 3 Methylbenzoic Acid

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-Chloro-2-fluoro-3-methylbenzoic acid, DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311++G, are employed to predict its optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.gov These theoretical investigations provide a fundamental understanding of the molecule's stability and reactivity.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are crucial for the precise assignment of these experimental spectra. nih.gov For aromatic carboxylic acids, specific vibrational modes are characteristic of the functional groups present.

Theoretical calculations for similar substituted benzoic acids have allowed for a complete vibrational assignment of fundamental modes based on the Total Energy Distribution (TED). nih.gov For this compound, key spectroscopic signatures would include:

O-H Vibrations: The stretching vibrations of the hydroxyl group in the carboxylic acid moiety are typically observed in the high-frequency region of the IR spectrum. rasayanjournal.co.in

C=O Vibrations: The carbonyl stretch of the carboxylic acid group gives rise to a very strong and characteristic band, generally in the 1690-1655 cm⁻¹ region. rasayanjournal.co.in

C-Cl Vibrations: The carbon-chlorine stretching vibration is expected to produce a strong absorption in the 760-505 cm⁻¹ range. researchgate.net

C-F Vibrations: Carbon-fluorine stretching modes are also anticipated within the fingerprint region of the spectrum.

CH₃ Vibrations: Symmetric and antisymmetric stretching and deformation modes of the methyl group are expected at their characteristic frequencies. rasayanjournal.co.in

The table below illustrates typical assignments for a substituted benzoic acid based on DFT calculations.

| Observed Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| ~3280 | ~3285 | O-H Stretch |

| ~2980 | ~2982 | C-H Stretch (Aromatic) |

| ~2950 | ~2955 | C-H Stretch (Methyl) |

| ~1690 | ~1695 | C=O Stretch |

| ~1470 | ~1470 | C-H In-plane Bend (Methyl) |

| ~1430 | ~1437 | O-H In-plane Bend |

| ~750 | ~755 | C-Cl Stretch |

Note: This table is illustrative, based on data for similar compounds like 4-hydroxy-3-methylbenzoic acid and various chlorobenzoic acids. nih.govrasayanjournal.co.inresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), indicates the molecule's kinetic stability and the energy required for an electronic transition. rasayanjournal.co.inlibretexts.org A smaller energy gap suggests higher reactivity and greater polarizability. researchgate.net

DFT calculations are used to determine the energies of these frontier molecular orbitals. The analysis for substituted benzoic acids shows that charge transfer occurs within the molecule upon electronic excitation. nih.gov The HOMO is often located over the benzene (B151609) ring and electron-donating groups, while the LUMO may be centered on the electron-withdrawing carboxylic acid group. rasayanjournal.co.in This distribution indicates that an electronic transition, such as a π - π* transition, involves the transfer of electron density from the substituted ring to the carboxyl group. rasayanjournal.co.inlibretexts.org

The HOMO-LUMO energy gap is a key parameter that influences other molecular properties, including non-linear optical activity. researchgate.net

| Molecular Orbital | Property | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A small gap implies high reactivity. rasayanjournal.co.in |

Molecules with significant NLO properties are of great interest for applications in optoelectronics and optical communication. researchgate.net DFT calculations can predict these properties by computing the first-order hyperpolarizability (β₀), a measure of a molecule's NLO response. nih.gov Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. researchgate.net

The NLO response is often linked to the HOMO-LUMO energy gap; a smaller gap can lead to increased molecular polarizability and a larger hyperpolarizability value. researchgate.net For this compound, the presence of electron-donating (methyl) and electron-withdrawing (chloro, fluoro, carboxyl) groups can create an intramolecular charge-transfer system, which is a key feature for NLO activity. scholarsresearchlibrary.com DFT studies on similar halogenated benzoic acids have confirmed their potential for NLO applications by calculating their hyperpolarizability constants. nih.gov

Molecular Docking Simulations to Investigate Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. nih.gov

For this compound, docking simulations can be performed against various biological macromolecules to identify potential interactions and binding sites. The process involves placing the ligand into the binding site of the receptor and evaluating the stability of different poses using a scoring function, which estimates the binding free energy. nih.gov

The primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy indicates a more stable ligand-receptor complex and thus a higher binding affinity. mdpi.com

Docking studies reveal the specific interactions that stabilize the complex. These can include:

Hydrogen Bonds: Interactions between the carboxylic acid group of the ligand and polar amino acid residues (like Serine, Arginine, or Lysine) in the receptor's active site. ajol.info

Hydrophobic Interactions: Interactions involving the aromatic ring and methyl group of the ligand with nonpolar residues of the protein. ajol.info

Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding with electron-donating sites on the receptor.

Pi-Interactions: The aromatic ring can engage in Pi-Pi stacking or Pi-Alkyl interactions with corresponding residues in the binding pocket. ajol.info

For example, in a simulation with a target like bovine serum albumin, the ligand would likely insert into a hydrophobic cavity, stabilized by a combination of hydrogen bonds from its carboxyl group and hydrophobic contacts from its substituted phenyl ring. ajol.info

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are critical to its chemical behavior and biological activity. For substituted benzoic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene ring. mdpi.com

Quantum chemical calculations using DFT can map the potential energy landscape of the molecule, identifying stable conformers (energy minima) and the energy barriers for rotation between them. mdpi.com For asymmetrically ortho-substituted benzoic acids, such as this compound, distinct conformers arise from the rotation of the carboxylic group. mdpi.com The relative stability of these conformers is determined by a delicate balance of intramolecular interactions, including:

Intramolecular Hydrogen Bonding: Potential weak hydrogen bonds between the carboxylic proton and an adjacent ortho-substituent (in this case, the fluorine atom).

Steric Repulsion: Repulsive forces between bulky adjacent groups, which can influence the planarity of the molecule.

Dipole-Dipole Interactions: Electrostatic interactions between the polar C-F, C-Cl, and C=O bonds.

Studies on similar molecules like 2-chloro-6-fluorobenzoic acid show that the cis conformer (where the carboxylic O-H bond is oriented toward a halogen) is typically the lowest energy form, stabilized by these intramolecular forces. mdpi.com The analysis of these non-covalent interactions is essential for understanding the molecule's preferred shape and how it presents itself for intermolecular interactions, such as binding to a receptor.

Biological Activities and Pharmacological/agrochemical Research of 4 Chloro 2 Fluoro 3 Methylbenzoic Acid and Its Derivatives

Antimicrobial Properties of Halogenated Benzoic Acids

Halogenated benzoic acids and their derivatives have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens. The presence and position of halogen atoms on the aromatic ring can significantly influence the antimicrobial spectrum and potency of these compounds.

Evaluation of Antibacterial and Antifungal Activity

Research into the antimicrobial effects of benzoic acid derivatives has shown that substitutions on the benzene (B151609) ring are crucial for their activity. For instance, studies on 2-chlorobenzoic acid derivatives have demonstrated their potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The antibacterial and antifungal activities are often influenced by the nature and position of the substituents on the benzoic acid ring. nih.gov

Derivatives of 4-fluorobenzoic acid have also been synthesized and evaluated as potential antimicrobial agents, indicating that the fluoro substitution is a key element in their biological activity. nih.gov The introduction of fluorine can alter the electronic properties and lipophilicity of the molecule, which in turn can enhance its ability to penetrate microbial cell membranes and interact with intracellular targets. nih.gov

The antimicrobial activity of halogenated benzoic acids is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below summarizes the antimicrobial activity of some halogenated benzoic acid derivatives against various microbial strains, illustrating the impact of different substitution patterns.

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Iodo-3-methylbenzoic acid | Vibrio parahaemolyticus | >500 | nih.gov |

| 2,5-dihydroxybenzoic acid | Klebsiella pneumoniae | 8000 | nih.gov |

| 3-hydroxy benzoic acid | Klebsiella pneumoniae | 4000 | nih.gov |

Mechanistic Studies of Antimicrobial Action

The antimicrobial mechanism of benzoic acid and its derivatives is generally attributed to their ability to disrupt the integrity of microbial cell membranes and interfere with essential cellular processes. The undissociated form of the acid can diffuse across the cell membrane. nih.gov Once inside the cytoplasm, where the pH is typically near neutral, the acid dissociates, releasing a proton and an anion. This leads to the acidification of the cytoplasm and the accumulation of the anion, which can disrupt metabolic pathways and inhibit microbial growth. nih.govresearchgate.net

The presence of halogen atoms can enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its passage through the lipid-rich cell membrane. The specific mechanism can also involve the inhibition of essential enzymes or interference with protein and DNA synthesis. researchgate.net For instance, some halogenated compounds are known to cause physical damage to the cell walls of bacteria. researchgate.net

Enzyme Inhibition Studies and Therapeutic Potentials

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Halogenated benzoic acid derivatives have been investigated for their ability to inhibit various enzymes, opening up possibilities for their use in treating a range of diseases.

Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) and Implications for Metabolic Disorders

The design of SCD1 inhibitors often involves creating molecules that can fit into the active site of the enzyme and interact with key amino acid residues. The electronic and steric properties of substituents on an aromatic ring can play a crucial role in determining the binding affinity and inhibitory potency. For example, research on thiazole (B1198619) carboxylic acid derivatives has shown that they can be potent SCD1 inhibitors. lookchem.com

The development of liver-selective SCD1 inhibitors is of particular interest to minimize potential side effects. Carboxylic acid moieties are often incorporated into inhibitor designs to promote preferential distribution to the liver. lookchem.com

Exploration as Inhibitors for Other Biological Targets

Beyond SCD1, derivatives of halogenated benzoic acids have been investigated as inhibitors of other enzymes with therapeutic relevance. For instance, some substituted benzoic acid derivatives have been designed and evaluated as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov The benzoic acid scaffold in these inhibitors serves as a core structure for attaching various functional groups that interact with the target proteins. nih.gov

Furthermore, compounds containing a 3-fluoro-4-methylbenzenesulfonamido)benzoic acid structure have been explored for their potential as enzyme inhibitors, with possible applications in inflammation and microbial growth. The specific substitutions on the benzoic acid ring are critical for determining the inhibitory activity against different enzymes. The exploration of these compounds as inhibitors of various kinases and other enzymes continues to be an active area of research. nih.gov

Applications in Herbicide Development and Agricultural Chemistry

While 4-Chloro-2-fluoro-3-methylbenzoic acid is not typically used as an active herbicidal agent itself, it serves as a crucial building block or intermediate in the synthesis of more complex and potent agricultural chemicals. The specific arrangement of chloro, fluoro, and methyl groups on the benzoic acid ring provides a unique chemical scaffold that is utilized in the creation of advanced synthetic auxin herbicides.

Research in agricultural chemistry has led to the development of novel picolinate (B1231196) and pyridine-based herbicides that incorporate a substituted phenyl group to enhance their efficacy. The 4-chloro-2-fluoro-3-methylphenyl moiety, derived from this compound, is a key component in some of these next-generation herbicides. For instance, this structural unit is part of highly active herbicidal compounds designed to control undesirable vegetation in various crops. googleapis.comgoogle.com

Patents for herbicidal compositions describe pyridine-2-carboxylic acid derivatives that incorporate the 4-chloro-2-fluoro-3-methoxyphenyl group. googleapis.comgoogle.comgoogle.com This indicates that the core structure of this compound, with slight modification (like the addition of a methoxy (B1213986) group, often from a related precursor), is integral to the final herbicidal molecule. These complex herbicides are formulated to provide effective control of broadleaf weeds in crops such as cereals, corn, and soybeans. google.com The development of such herbicides is critical in agriculture for managing weed resistance and protecting crop yields. mdpi.com

The table below illustrates the role of the subject compound's structural motif as a precursor in the synthesis of a patented herbicidal molecule.

| Final Herbicidal Compound | Precursor Moiety | Application Context |

| 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | 4-chloro-2-fluoro-3-methoxyphenyl | Control of undesirable vegetation in crops like rice, wheat, barley, corn, and soybeans. googleapis.comgoogle.comgoogle.com |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing insights into how a molecule's chemical structure influences its biological activity. For benzoic acid derivatives, SAR studies help in designing more potent and selective compounds by systematically modifying substituents on the aromatic ring. While specific SAR studies focusing solely on this compound are not extensively detailed in public literature, general principles derived from research on halogenated and alkyl-substituted benzoic and phenoxyacetic acids allow for an analysis of its structural components. nih.govmdpi.com

The biological efficacy of this compound and its derivatives is determined by the interplay of its three key substituents:

4-Chloro Group: The chlorine atom at the para-position significantly influences the molecule's electronic properties and lipophilicity. In many classes of herbicides, including those derived from phenoxyacetic acid, the number and position of chlorine atoms on the aromatic ring are critical for activity. mdpi.com Halogen substituents are often found to enhance herbicidal potency. mdpi.com

2-Fluoro Group: The fluorine atom at the ortho-position is a strong electron-withdrawing group. Its presence can affect the acidity (pKa) of the carboxylic acid group, which can be crucial for binding to target proteins. Fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity.

3-Methyl Group: The methyl group at the meta-position influences the molecule's steric profile and lipophilicity. The position of alkyl groups can fine-tune the molecule's fit into the active site of a target enzyme or receptor. icm.edu.pl Studies on other biologically active molecules have shown that a methyl group at the meta position can significantly alter a compound's function, sometimes converting an agonist into an antagonist. nih.gov

The combination of these substituents creates a unique electronic and steric profile that is advantageous for its use as an intermediate in synthesizing biologically active molecules with optimized efficacy.

The following table summarizes the general contributions of each substituent type to the biological activity of aromatic compounds, based on broader SAR principles.

| Substituent | Position | General Contribution to Biological Activity |

| Chloro | Para (4) | Increases lipophilicity; acts as a moderate electron-withdrawing group; often enhances herbicidal or biological potency. mdpi.commdpi.com |

| Fluoro | Ortho (2) | Strong electron-withdrawing group; can enhance binding affinity and metabolic stability; affects acidity of the carboxyl group. |

| Methyl | Meta (3) | Increases lipophilicity; provides steric bulk that can influence binding selectivity and molecular conformation. icm.edu.plnih.gov |

Development as Precursors for Radiolabeled Compounds in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from radiolabeled molecules (radiotracers). The development of novel PET tracers is essential for diagnosing and studying various diseases. nih.gov While there is no direct evidence in the reviewed literature of this compound being used to synthesize a specific, named PET radiotracer, its chemical structure possesses features that make it a molecule of interest for such applications.

The synthesis of PET radiopharmaceuticals often involves the incorporation of a positron-emitting radionuclide, most commonly Fluorine-18 (18F), into a biologically active molecule. radiologykey.com The structure of this compound offers several potential avenues for radiosynthesis:

18F-for-19F Exchange: The existing stable fluorine (19F) atom on the ring could potentially be replaced with radioactive 18F. This isotopic exchange method, while sometimes challenging, is a direct way to label the molecule.

Nucleophilic Substitution of Chlorine: The chlorine atom can serve as a leaving group in a nucleophilic aromatic substitution reaction. An activated precursor derived from the benzoic acid could be reacted with [18F]fluoride to introduce the radioisotope, displacing the chlorine atom. This is a common and effective strategy for producing 18F-labeled PET tracers. rsc.org

Use as a Labeled Synthon: If successfully radiolabeled with 18F, the resulting [18F]this compound could be used as a radiolabeled building block. It could then be attached to larger molecules that target specific biological processes, such as tumor metabolism or neuroreceptors. researchgate.net

The development of chloro- and fluoro-substituted radiotracers is an active area of research, as these molecules have shown promise for imaging various conditions. nih.govnih.gov The unique substitution pattern of this compound makes it a candidate for the development of new PET imaging agents, although this potential has yet to be fully explored in published research.

The table below outlines the plausible strategies for utilizing this compound in PET tracer development.

| Potential Radiosynthesis Strategy | Relevant Structural Feature | Rationale |

| Isotopic Exchange | 2-Fluoro group | Direct replacement of the stable 19F atom with the 18F radioisotope to create the radiolabeled version of the same molecule. |

| Nucleophilic Radiofluorination | 4-Chloro group | The chlorine atom can act as a leaving group for reaction with [18F]fluoride, a common method for synthesizing PET tracers. rsc.org |

| Radiolabeled Building Block | Entire Molecule | After labeling with 18F, the compound can be used in further chemical reactions to build more complex, target-specific PET imaging agents. researchgate.net |

Environmental Fate, Degradation, and Ecotoxicological Considerations of 4 Chloro 2 Fluoro 3 Methylbenzoic Acid

Biodegradation Pathways of Halogenated Aromatic Carboxylic Acids

The biodegradation of halogenated aromatic compounds is a key process that determines their persistence in the environment. Microbial communities in soil and sediment play a crucial role in the breakdown of these substances through various metabolic pathways.

The microbial degradation of halogenated benzoic acids can occur under both aerobic and anaerobic conditions, with the specific pathway and efficiency often depending on the environmental redox potential.

Under aerobic conditions , the initial step in the degradation of many chlorinated aromatic compounds involves the enzymatic replacement of a halogen with a hydroxyl group. For instance, some bacteria can metabolize 4-chlorobenzoic acid by hydrolytic dehalogenation to yield 4-hydroxybenzoic acid, which is then further broken down. nih.gov

Under anaerobic conditions , reductive dehalogenation is a more common initial step, where the halogen substituent is removed and replaced by a hydrogen atom. This process has been observed for various chlorobenzoic acids in different anaerobic environments. For example, the complete conversion of halobenzoic acids to methane has been demonstrated by microorganisms from lake sediment and sewage sludge. nih.gov Specific anaerobic conditions that support the degradation of halogenated aromatic compounds include:

Denitrifying conditions: Enrichment cultures from various sediments and soils have been shown to degrade 3- and 4-chlorobenzoate, coupling the process to denitrification. nih.gov These cultures could readily metabolize the compounds within a few weeks, with rapid depletion upon subsequent additions. nih.gov

Sulfate-reducing and methanogenic conditions: While less explicitly detailed for chlorobenzoic acids in the provided context, anaerobic degradation of halogenated compounds, in general, has been observed in the presence of pure cultures of Desulfobacterium sp. (sulfate-reducing) and Methanobacterium sp. (methanogenic). tandfonline.com

The following table summarizes the general conditions and initial reactions for microbial degradation of halogenated benzoic acids.

| Condition | Primary Initial Reaction | Example Substrates | Environment |

| Aerobic | Hydrolytic or Oxidative Dehalogenation | 4-Chlorobenzoic acid | Soil, Water |

| Anaerobic (Denitrifying) | Reductive Dehalogenation | 3-Chlorobenzoate, 4-Chlorobenzoate | Sediments, Soils |

| Anaerobic (Methanogenic) | Reductive Dehalogenation | Halobenzoic acids | Lake Sediments, Sewage Sludge |

A variety of microbial strains have been identified as capable of degrading halogenated aromatic carboxylic acids. Among these, species of the genus Pseudomonas are frequently implicated in the aerobic degradation of these compounds.

Pseudomonas sp.: Several studies have highlighted the role of Pseudomonas species in the degradation of chlorobenzoic acids. For example, a Pseudomonas sp. was found to co-metabolize 3-chlorobenzoic acid. scholarsportal.info Another strain of Pseudomonas aeruginosa was capable of degrading 2-bromobenzoic acid and other 2-halobenzoates. researchgate.net Furthermore, Pseudomonas fluorescens has been shown to oxidize monohalogenobenzoates. nih.gov

Cupriavidus sp.: A strain of Cupriavidus sp. (SK-3) has been found to utilize 4-fluoro-, 4-chloro-, and 4-bromobenzoic acids as its sole source of carbon and energy under aerobic conditions. nih.gov

Genetically Modified Microorganisms: A genetically modified strain, Pseudomonas sp. B13 FR1 SN45P, has demonstrated the ability to completely mineralize 3-chlorobenzoic acid, 4-chlorobenzoic acid, and 4-methylbenzoic acid. nih.gov

The table below lists some of the key microbial strains and the halogenated benzoic acids they are known to degrade.

| Microbial Strain | Halogenated Benzoic Acid Degraded | Reference |

| Pseudomonas sp. | 3-Chlorobenzoic acid | scholarsportal.info |

| Pseudomonas aeruginosa | 2-Bromobenzoic acid | researchgate.net |

| Pseudomonas fluorescens | Monohalogenobenzoates | nih.gov |

| Cupriavidus sp. SK-3 | 4-Fluorobenzoic acid, 4-Chlorobenzoic acid, 4-Bromobenzoic acid | nih.gov |

| Pseudomonas sp. B13 FR1 SN45P (Genetically Modified) | 3-Chlorobenzoic acid, 4-Chlorobenzoic acid, 4-Methylbenzoic acid | nih.gov |

The biodegradation of halogenated aromatic compounds involves a series of enzymatic reactions, with dehalogenation and aromatic ring cleavage being the critical steps.

Dehalogenation can occur through several mechanisms:

Hydrolytic Dehalogenation: This process involves the replacement of a halogen atom with a hydroxyl group derived from water. nih.gov This is a key step in the aerobic degradation of some chlorobenzoates. nih.govnih.gov

Oxidative Dehalogenation: In this mechanism, monooxygenase or dioxygenase enzymes incorporate one or two hydroxyl groups from molecular oxygen into the aromatic ring, which can lead to the elimination of the halogen. nih.gov

Reductive Dehalogenation: Predominantly occurring under anaerobic conditions, this process involves the replacement of a halogen with a hydrogen atom.

Following dehalogenation, the resulting non-halogenated aromatic intermediate is typically channeled into central metabolic pathways. This involves ring cleavage , which is often facilitated by dioxygenase enzymes that break open the aromatic ring, leading to the formation of aliphatic compounds that can be further metabolized by the microorganism. For example, in the degradation of 4-chlorobenzoic acid by Cupriavidus sp. SK-3, the initial hydrolytic dehalogenation yields 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid. The protocatechuic acid then undergoes ring cleavage and is metabolized via the β-ketoadipate pathway. nih.gov

Persistence and Mobility in Environmental Compartments

The persistence and mobility of halogenated benzoic acids in the environment are influenced by a combination of their chemical properties and environmental factors. Compounds that are resistant to degradation can persist in soil and water for extended periods. researchgate.net

The mobility of these compounds in soil is affected by factors such as soil type, organic matter content, and pH. For instance, the phytotoxicity of some benzoic acid herbicides, which can be related to their persistence and availability, was found to vary with the clay and organic matter content of the soil. cambridge.org Some chlorinated benzoic acids are known to be persistent organic pollutants (POPs) due to their resistance to degradation, high environmental mobility, and potential for bioaccumulation. researchgate.neteaht.org The presence of multiple halogen substituents can increase the resistance of the compound to microbial attack, thereby increasing its persistence.

Metabolite Identification and Characterization during Environmental Degradation

During the biodegradation of halogenated benzoic acids, a series of intermediate metabolites are formed. The identification of these metabolites is crucial for understanding the degradation pathway and assessing the potential for the formation of toxic byproducts.

In the aerobic degradation of 4-chlorobenzoic acid by Cupriavidus sp. strain SK-3, the identified metabolites include 4-hydroxybenzoic acid and protocatechuic acid. nih.gov In contrast, the degradation of other chlorobenzoic acid isomers by the same strain led to the accumulation of the corresponding chlorocatechols, which acted as metabolic dead-end products. nih.gov Under anaerobic conditions, the transformation of halogenated aromatic aldehydes can lead to the formation of corresponding carboxylic acids and benzyl alcohols. consensus.appcapes.gov.br For instance, 3-chloro-4-hydroxybenzaldehyde was transformed into the corresponding chlorinated carboxylic acid and benzyl alcohol. capes.gov.br

The following table provides examples of metabolites identified during the degradation of halogenated aromatic compounds.

| Parent Compound | Condition | Key Metabolites | Metabolic Fate |

| 4-Chlorobenzoic acid | Aerobic | 4-Hydroxybenzoic acid, Protocatechuic acid | Further metabolism via β-ketoadipate pathway |

| Other Chlorobenzoic acid isomers | Aerobic | Chlorocatechols | Accumulation as dead-end products |

| 3-Chloro-4-hydroxybenzaldehyde | Anaerobic | Chlorinated carboxylic acid, Benzyl alcohol | Further transformation |

Environmental Risk Assessment of Halogenated Benzoic Acids

The environmental risk assessment of halogenated benzoic acids involves evaluating their potential to cause adverse effects on ecosystems. This assessment considers their persistence, bioaccumulation potential, and toxicity to various organisms. nih.gov

Halogenated organic compounds are of significant concern due to their persistence in the environment, potential for bioaccumulation, and toxicity. nih.gov Some of these compounds are classified as persistent organic pollutants (POPs). nih.gov The presence of halogen substituents can significantly influence the toxicity of a compound. nih.gov

While a specific ecological risk assessment for benzoic acid itself has not been performed by the EPA in some contexts, the agency has expressed the belief that certain uses are not expected to cause unreasonable adverse environmental effects based on available data. regulations.gov However, it is also noted that under certain conditions, benzoic acid can form derivatives, such as chlorinated benzoic acids, which might be persistent organic pollutants. eaht.org For halogenated benzenes in general, there is a recognized need to better understand their behavior in the environment and their potential for chronic effects, given evidence of their environmental presence and potential for bioaccumulation. epa.gov

Advanced Spectroscopic and Structural Characterization Techniques Applied to 4 Chloro 2 Fluoro 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Chloro-2-fluoro-3-methylbenzoic acid. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the chemical environment of each nucleus can be elucidated, confirming the substitution pattern on the benzene (B151609) ring and the presence of the carboxylic acid and methyl groups.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, aiding in the assignment of the aromatic protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Each carbon atom, from the methyl group, the aromatic ring, and the carboxyl group, will produce a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents (chloro, fluoro, methyl, and carboxyl groups). Furthermore, coupling between the fluorine and carbon nuclei (C-F coupling) can provide additional structural information.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR spectroscopy is a crucial technique for characterization. This method is highly sensitive to the local electronic environment of the fluorine atom. The ¹⁹F NMR spectrum will show a signal whose chemical shift is characteristic of the fluorine atom's position on the aromatic ring, influenced by the adjacent chloro and methyl groups.

Detailed analysis of the chemical shifts, integration values, and coupling constants from these NMR experiments allows for the unambiguous confirmation of the molecular structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| COOH | 10-13 | Singlet | - |

| Ar-H | 7.0-8.0 | Multiplet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| COOH | 165-175 |

| C-F | 155-165 (d) |

| C-Cl | 130-140 |

| Aromatic C | 115-140 |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Chemical Shift (ppm) |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxyl group will appear as a strong absorption band around 1700 cm⁻¹. The C-Cl and C-F stretching vibrations will be observed in the fingerprint region (below 1500 cm⁻¹), along with the aromatic C=C stretching and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides additional information on the vibrational modes. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretching vibration will also be observable.

Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | Stretching | ~1700 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

| C-F | Stretching | 1000-1400 | Moderate |

| C-Cl | Stretching | 600-800 | Moderate |

| C-H (Aromatic) | Bending | 700-900 | Moderate |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with the M+2 peak being approximately one-third the intensity of the M⁺ peak, which is characteristic of a monochlorinated compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of •OH and •COOH radicals. The fragmentation of this compound would likely involve these characteristic losses, as well as the cleavage of the methyl group.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 188.0 | Molecular Ion |

| [M+2]⁺ | 190.0 | Isotope Peak due to ³⁷Cl |

| [M-OH]⁺ | 171.0 | Loss of hydroxyl radical |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the planar structure of the benzene ring and the geometry of the substituent groups.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via O-H···O hydrogen bonds. Other intermolecular interactions, such as halogen bonding (involving the chlorine atom) and π-π stacking of the aromatic rings, may also be present and can be characterized by this technique.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

Future Perspectives and Emerging Research Avenues for 4 Chloro 2 Fluoro 3 Methylbenzoic Acid

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of 4-Chloro-2-fluoro-3-methylbenzoic acid and its derivatives is increasingly steering towards sustainable and green chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic routes, such as Friedel-Crafts acylation, often rely on harsh catalysts like anhydrous aluminum trichloride (B1173362) and hazardous solvents, which generate significant corrosive waste. researchgate.netgoogle.com The advancement of green chemistry offers pathways to circumvent these issues.

Future research will likely focus on:

Biocatalysis: Employing enzymes or whole-cell systems to perform specific transformations under mild conditions (neutral pH, atmospheric temperatures), reducing the need for protecting groups and minimizing by-product formation. researchgate.net

Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives such as water, supercritical fluids (like ScCO₂), or ionic liquids to reduce pollution and health hazards. researchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic pathways, such as one-pot reactions, that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Green Chemistry Approaches |

| Catalysts | Sacrificial Lewis acids (e.g., AlCl₃) google.com | Recyclable catalysts, biocatalysts researchgate.net |

| Solvents | Dichloromethane, carbon disulfide google.com | Water, supercritical CO₂, solvent-free researchgate.netnih.gov |

| By-products | Significant corrosive and chemical waste researchgate.net | Minimal waste (e.g., water) nih.gov |

| Conditions | Often harsh (e.g., anhydrous) google.com | Mild (e.g., atmospheric pressure/temp) researchgate.net |

| Efficiency | Multiple steps, lower atom economy | Fewer steps, one-pot synthesis, high atom economy nih.gov |

Rational Design of Highly Potent and Selective Bioactive Derivatives

This compound serves as a valuable building block for creating new, biologically active molecules. chemimpex.comossila.com The field of medicinal chemistry is moving towards the rational design of derivatives to achieve high potency and selectivity for specific biological targets, such as enzymes or receptors. This approach minimizes off-target effects and enhances therapeutic efficacy.

Key future research avenues include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure—for instance, by altering the substituents on the phenyl ring or transforming the carboxylic acid group into amides, esters, or heterocycles—to understand how these changes affect biological activity. This knowledge is crucial for designing more effective compounds.

Target-Specific Design: Utilizing the known three-dimensional structures of biological targets (e.g., proteins) to design derivatives of this compound that fit perfectly into the target's active site. This is a cornerstone of structure-based drug design. ossila.com

Bioisosteric Replacement: Replacing functional groups on the molecule with other groups that have similar physical or chemical properties (bioisosteres) to improve the compound's pharmacological profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Strategies for Bioactive Derivative Design

| Design Strategy | Rationale | Potential Outcome |

| Carboxylic Acid Modification | Convert to amides, esters, or hydrazones. researchgate.net | Altered solubility, membrane permeability, and target binding. |

| Aromatic Ring Substitution | Add or modify functional groups on the phenyl ring. | Enhanced potency and selectivity; modulation of electronic properties. |

| Fragment-Based Linking | Use the compound as a core to link to other pharmacologically active fragments. | Creation of novel drugs with dual or synergistic modes of action. |

Advanced Mechanistic Elucidation of Biological and Environmental Transformation Processes

Understanding how this compound and its derivatives are processed in biological systems (metabolism) and broken down in the environment (degradation) is critical. Halogenated aromatic compounds can be persistent environmental pollutants, and their transformation pathways determine their ultimate fate and potential toxicity.

Future research will need to employ advanced analytical techniques to:

Identify Metabolites and Degradation Products: Trace the transformation of the parent compound in various systems, such as microbial cultures, soil samples, or in vivo models.

Elucidate Transformation Pathways: Determine the specific biochemical reactions involved, such as hydrolytic dehalogenation, oxidation, or conjugation. For example, research on similar compounds like 4-chlorobenzoic acid has shown that bacteria can metabolize it via hydrolytic dehalogenation to 4-hydroxybenzoic acid, followed by further breakdown. nih.gov

Assess Persistence and Bioaccumulation: Evaluate the stability of the compound and its potential to accumulate in organisms or the environment.

Table 3: Investigating Transformation Processes

| Process | Key Research Question | Analytical Techniques |

| Metabolism (In Vivo/In Vitro) | What are the major metabolites formed in biological systems? | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Biodegradation | Can microorganisms break down the compound? nih.gov | High-Performance Liquid Chromatography (HPLC), Microbial culture analysis |

| Environmental Fate | How does the compound transform in soil and water? herts.ac.uk | Soil/water incubation studies, analysis of degradation products |

Integration with Materials Science for Novel Functional Materials

The unique chemical structure of this compound makes it a candidate for integration into advanced materials. The presence of fluorine and chlorine atoms can impart specific properties, such as thermal stability, chemical resistance, and altered electronic characteristics.

Emerging research directions include:

Polymer Synthesis: Using the compound as a monomer or an additive in the synthesis of specialty polymers. The resulting materials could have enhanced properties like flame retardancy, improved durability, or specific optical properties. Related fluorinated benzoic acids are already used in formulating advanced polymers and coatings. chemimpex.com

Liquid Crystals: Designing and synthesizing derivatives that exhibit liquid crystalline properties, which are essential for display technologies.

Functional Coatings: Incorporating the molecule into coatings to improve resistance to environmental factors like UV radiation or chemical corrosion. chemimpex.com

Table 4: Potential Applications in Materials Science

| Material Type | Role of this compound | Potential Properties/Applications |

| Specialty Polymers | Monomer or functional additive | Flame retardancy, chemical resistance, high thermal stability |

| Organic Electronics | Building block for organic semiconductors | Modulated electronic properties for use in transistors or sensors |

| Advanced Coatings | Component in coating formulation chemimpex.com | Enhanced durability, UV resistance, anti-corrosion |

High-Throughput Screening and Computational Approaches for Drug Discovery and Development

Modern drug discovery relies heavily on high-throughput screening (HTS) and computational methods to accelerate the identification of promising new drug candidates. nih.gov These technologies can be applied to libraries of compounds derived from this compound to rapidly assess their biological activity.

Future efforts will likely involve:

Virtual Screening: Using computer models to screen vast virtual libraries of derivatives against the 3D structures of disease-related proteins. This process can identify potential hits with a much higher success rate than traditional screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of derivatives with their biological activity. These models can predict the potency of new, unsynthesized compounds, guiding chemists to focus on the most promising candidates. nih.gov

ADMET Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of derivatives early in the discovery process, helping to eliminate compounds that are likely to fail in later stages of development.

Table 5: Computational Tools in Drug Discovery

| Computational Method | Application for this compound Derivatives |

| Molecular Docking | Predicts how derivatives bind to a specific biological target. |

| QSAR Modeling | Predicts the biological activity of new derivatives based on their structure. nih.gov |

| Molecular Dynamics Simulations | Simulates the movement and interaction of a derivative with its target over time. |

| ADMET Prediction | Forecasts the pharmacokinetic and toxicity properties of potential drug candidates. nih.gov |

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 4-chloro-2-fluoro-3-methylbenzoic acid to achieve high purity and yield?

Synthetic optimization should prioritize controlled halogenation and methylation steps. A common approach involves electrophilic aromatic substitution (EAS) with precise stoichiometric ratios of chlorinating and fluorinating agents. Continuous flow reactors are advantageous for scaling up synthesis, as they allow precise control of temperature, pressure, and reagent concentration, minimizing side reactions . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound from intermediates like 3-methylbenzoic acid derivatives.

Q. Which analytical techniques are most effective for characterizing this compound, and what key data should be reported?

Key analytical methods include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., -NMR for methyl protons at δ 2.3–2.5 ppm; -NMR for fluorine at δ -110 to -120 ppm) .

- HPLC : Assess purity (>98% recommended for biological studies) with a C18 column and UV detection at 254 nm.

- Mass Spectrometry : ESI-MS to verify molecular weight (expected [M-H]⁻ ion at m/z 202.5) .

- Melting Point : Report as a range (e.g., 185–187°C for analogous 2-chloro-4-fluorobenzoic acid) .

Q. How do the chloro, fluoro, and methyl substituents influence the physicochemical properties of this compound?

The chloro and fluoro groups enhance hydrophobicity and metabolic stability, while the methyl group introduces steric hindrance, affecting reactivity in substitution reactions. The electron-withdrawing nature of Cl/F reduces the electron density of the aromatic ring, directing electrophilic attacks to specific positions. These substituents collectively lower solubility in aqueous media, necessitating DMSO or ethanol as solvents for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies involving this compound?

Contradictions may arise from assay conditions (e.g., pH, ionic strength) or target enzyme isoforms. To address this:

- Perform kinetic assays under standardized conditions (e.g., Tris-HCl buffer, pH 7.4).

- Use docking simulations to compare binding affinities across isoforms (e.g., COX-1 vs. COX-2).

- Validate results with mutagenesis studies to identify critical residues influencing inhibitor binding .

Q. What strategies mitigate regioselectivity challenges during the introduction of substituents in the benzoic acid core?

Regioselectivity issues often stem from steric hindrance and electronic effects. Strategies include:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to selectively deprotonate positions adjacent to directing groups.

- Protecting groups : Temporarily block reactive sites (e.g., methyl ester protection of the carboxylic acid) during halogenation .

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .

Q. What methodologies are recommended for analyzing the thermal stability and degradation pathways of this compound under experimental conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for fluorinated benzoic acids).

- GC-MS : Identify degradation products (e.g., decarboxylation to 4-chloro-2-fluoro-3-methylbenzene).

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and monitor purity via HPLC over 4–8 weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.